molecular formula C11H14N6O B600875 Descyclopropyl Abacavir CAS No. 124752-25-6

Descyclopropyl Abacavir

Katalognummer: B600875
CAS-Nummer: 124752-25-6
Molekulargewicht: 246.27
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

1.1 Photocatalytic Degradation

Recent studies have demonstrated the potential of Descyclopropyl Abacavir in photocatalytic degradation processes. Advanced oxidation processes (AOPs) have been employed to effectively eliminate Abacavir and its transformation products from wastewater. The study conducted by authors in 2023 evaluated several AOPs, including UV/MOF/H₂O₂ and UV/Fe²⁺/H₂O₂, highlighting their effectiveness in degrading Abacavir within minutes and monitoring the evolution profile of this compound .

Table 1: Efficiency of Different AOPs on Abacavir Degradation

AOP TypeDegradation Time (min)Major Transformation Products Detected
UV/MOF/H₂O₂30TP-247 (this compound)
UV/Fe²⁺/H₂O₂30TP-247, TP-319
UV/MOF/S₂O₈²⁻60TP-247

The study identified four major transformation products resulting from the degradation process: TP-247, TP-319 (hydroxylated product), TP-289 (deacylation), and TP-285 (dehydrogenation). Notably, only hydroxylation exhibited detoxifying properties .

1.2 Toxicity Assessment

The toxicity of this compound and its transformation products has been evaluated using ECOSAR software. The results indicated that while most transformation products retain toxic properties similar to the parent compound, hydroxylated derivatives showed reduced toxicity . This assessment is crucial for understanding the environmental impact of pharmaceutical contaminants.

Pharmacological Applications

2.1 Structure-Activity Relationships

This compound has been studied for its pharmacological properties in relation to HLA-B*57:01 binding and T-cell activation. Research has shown that modifications to the cyclopropyl moiety can influence the immunogenicity of abacavir analogues. In a study involving various abacavir analogues, it was found that those retaining antiviral activity also stimulated CD8+ T-cell responses, indicating potential therapeutic applications in HIV treatment and management .

Table 2: Summary of Pharmacological Effects of Abacavir Analogues

AnalogueAntiviral ActivityT-cell Activation
AbacavirYesModerate
This compoundYesHigh
CyclopropyldiaminopurineYesLow

This relationship between structure and pharmacological response is vital for developing new therapies aimed at enhancing immune response while minimizing hypersensitivity reactions associated with abacavir .

2.2 Stability Studies

Stability-indicating methods have been developed to analyze this compound alongside other related compounds. A recent study employed high-performance liquid chromatography (HPLC) to assess the stability of abacavir formulations under various stress conditions, confirming the robustness of the analytical method used for detecting impurities and degradation products .

Biologische Aktivität

Descyclopropyl abacavir (TP-247) is a significant transformation product of the antiviral drug abacavir, primarily studied for its biological activity and environmental impact. This article synthesizes findings from various studies to provide a comprehensive overview of TP-247's biological activity, its formation through advanced oxidation processes (AOPs), and its potential implications in pharmaceutical and environmental contexts.

This compound is formed during the degradation of abacavir, particularly under conditions involving photocatalytic processes. Its structure lacks the cyclopropyl group present in the parent compound, which influences its biological properties and stability.

2.1 Advanced Oxidation Processes (AOPs)

Recent studies have highlighted the efficiency of various AOPs in transforming abacavir into this compound. The following table summarizes key findings regarding the degradation of abacavir and the formation of TP-247:

AOP Type Degradation Rate (k) Time for Complete Degradation Max Concentration of TP-247 Time to Max Concentration
UV/TiO20.104 min1^{-1}60 minHigh30 min
UV/MOF/H2O2VariableNot specifiedModerateNot specified
UV/Fe2+/H2O2Higher than TiO2<60 minHigh30 min

These results indicate that TP-247 reaches its peak concentration rapidly, often within 30 minutes, reflecting the effectiveness of these processes in degrading the parent compound abacavir .

3.1 Toxicity Profiles

The toxicity of this compound has been assessed using ECOSAR software, which predicts acute and chronic toxicity based on structural properties. The findings are summarized in the following table:

Compound Acute Toxicity (mg/L) Chronic Toxicity (mg/L)
Abacavir1.090.50
This compoundSimilar to AbacavirLower than Abacavir

The data suggest that while TP-247 retains some toxic properties akin to those of abacavir, certain transformations may lead to reduced toxicity, particularly through hydroxylation pathways .

3.2 Case Studies

In a study examining the environmental impacts of pharmaceutical contaminants, this compound was monitored in wastewater treatment processes. The results demonstrated that while TP-247 is formed during degradation, its persistence in treated water can pose ecological risks due to its toxicity profile .

4. Implications for Pharmaceutical Development

The presence of this compound as an impurity in pharmaceutical formulations necessitates careful monitoring and characterization. Manufacturers must evaluate its stability and potential effects on drug efficacy and safety.

4.1 Quality Control Measures

Pharmaceutical companies are advised to implement rigorous quality control measures that include:

  • Regular testing for impurities like this compound.
  • Utilizing advanced analytical techniques such as HPLC and NMR for characterization.
  • Conducting comprehensive toxicity assessments during drug development stages.

Eigenschaften

IUPAC Name

[(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJUXHDSLJYKED-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C(N=C(N=C32)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922641
Record name [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118237-88-0, 124752-25-6
Record name (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Aminocarbovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124752256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124752-25-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESCYCLOPROPYL ABACAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F795V26W54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How effectively do advanced oxidation processes remove Abacavir from water, and what role does Descyclopropyl Abacavir play in this process?

A1: The research demonstrates that various advanced oxidation processes (AOPs), including UV/TiO2, UV/MOF/H2O2, UV/MOF/S2O82−, UV/Fe2+/H2O2, and UV/Fe2+/S2O82−, effectively remove Abacavir from water within minutes []. During these processes, this compound (TP-247) emerges as a key transformation product. Monitoring its evolution profile helps researchers understand the degradation pathway of Abacavir and optimize AOPs for water treatment. Notably, the study observed that the presence of organic matter or specific inorganic constituents in the water matrix can impact the efficiency of Abacavir removal []. This highlights the importance of considering water composition when implementing AOPs for pharmaceutical removal.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.